1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride
Description
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a tertiary amine derivative featuring a propan-2-ol backbone substituted with a para-tolyloxy (p-tolyloxy) aromatic ether and a 2,6-dimethylmorpholino group. The hydrochloride salt enhances solubility, a common formulation strategy for improving bioavailability.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-4-6-16(7-5-12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMFGNFXMDLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution with Methyl Groups: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group is introduced via a nucleophilic substitution reaction between p-cresol and an appropriate halogenated intermediate.
Formation of the Propanol Moiety: The propanol moiety is attached through a reaction with epichlorohydrin, followed by ring-opening with a suitable nucleophile.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ether Group
The p-tolyloxy group (methyl-substituted phenyl ether) in the target compound contrasts with other aromatic substituents in analogs, influencing lipophilicity and receptor interactions:
Key Observations :
- Halogen vs. Alkyl Groups: Bromophenoxy substituents (e.g., in ) increase molecular weight and may enhance metabolic stability compared to the methyl group in p-tolyloxy.
- Naphthyl vs.
- Methoxy Groups : Methoxy-substituted compounds (e.g., VU573 in ) show ion channel inhibition, suggesting electronic effects from electron-donating groups modulate activity.
Amine Group Modifications
The 2,6-dimethylmorpholino group distinguishes the target compound from analogs with benzimidazolyl, isopropylamino, or linear amine substituents:
Key Observations :
- Cyclic vs. Acyclic Amines: The morpholino ring (saturated, oxygen-containing) may improve metabolic stability and reduce toxicity compared to benzimidazolyl groups (e.g., VU573) .
Pharmacological and Physicochemical Properties
- Ion Channel Modulation: VU573, a benzimidazolyl analog, inhibits Kir1.1/GIRK channels (IC50: 1.9 µM) . The target compound’s morpholino group may alter selectivity due to differences in hydrogen bonding and steric bulk.
- Beta-Blocker Analogs: Nadolol impurities (e.g., ) and compounds with isopropylamino groups highlight the importance of amine structure in beta-adrenergic receptor binding. The morpholino group in the target compound likely reduces beta-blocker activity but may redirect selectivity to other targets.
- Solubility : Hydrochloride salts (common in ) improve aqueous solubility, critical for oral bioavailability.
Biological Activity
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a compound with potential biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.76 g/mol. Its structure features a morpholine ring substituted with two methyl groups and a p-tolyloxy group attached to a propanol backbone.
Research indicates that this compound may interact with various biological pathways, potentially exhibiting antioxidant , anti-inflammatory , and antimicrobial properties. The morpholine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to its pharmacological effects.
Antioxidant Activity
Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess this capability.
Anti-inflammatory Effects
Inflammation plays a key role in many chronic diseases. Compounds that inhibit pro-inflammatory cytokines and pathways can provide therapeutic benefits. The morpholino structure may influence the compound's ability to modulate inflammatory responses.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial effects against various pathogens. This could be attributed to the hydrophobic nature of the p-tolyloxy group, which may enhance membrane penetration and disrupt microbial cell integrity.
Study Overview
A series of studies have been conducted to evaluate the biological activity of similar compounds. For instance, research on thienopyrazole derivatives revealed significant anti-inflammatory and antimicrobial activities . Although not directly related, these findings provide insights into how structural similarities can influence biological outcomes.
Comparative Analysis
Case Study: Similar Morpholine Compounds
In a notable case study involving structurally related morpholine compounds, significant improvements in bioelectrogenesis and contractile activity were observed in isolated smooth muscle tissues . This suggests that the morpholine framework may enhance physiological interactions.
Q & A
Q. What are the key considerations in designing a synthesis pathway for 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride?
Methodological Answer: The synthesis of this compound involves sequential functionalization of the propan-2-ol backbone. Key steps include:
- Intermediate formation : Reacting 2,6-dimethylmorpholine with epichlorohydrin to form the morpholino-propanol intermediate .
- Coupling with p-tolyloxy group : Using nucleophilic substitution under basic conditions (e.g., K₂CO₃) to attach the p-tolyloxy moiety to the propanol chain .
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol .
Q. Critical Parameters :
Q. How can HPLC and NMR be optimized for purity analysis and structural confirmation?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode (25% → 60% over 20 min). Detect impurities at 220 nm (e.g., unreacted p-cresol or morpholino intermediates) .
- NMR : Assign peaks via ¹H-¹H COSY and HSQC:
Validation : Compare retention times and spectral data with reference standards (e.g., Ph. Eur. impurity guidelines) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?
Methodological Answer: The chiral propanol center is prone to racemization. Mitigation strategies include:
- Chiral resolution : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt crystallization .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to favor enantioselective synthesis .
- Analytical monitoring : Validate enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
Data Contradiction Note : While suggests racemization risks at >50°C, reports stable configurations under similar conditions. Verify via controlled experiments.
Q. What strategies resolve conflicting pharmacological data in receptor-binding assays?
Methodological Answer: Discrepancies in β-adrenergic receptor affinity (e.g., IC₅₀ variability) may arise from:
Q. Example Data :
| Assay Type | IC₅₀ (β₁) | IC₅₀ (β₂) | Source |
|---|---|---|---|
| Radioligand Binding | 12 nM | 450 nM | |
| Functional (cAMP) | 8 nM | 320 nM |
Q. How are in vitro models optimized to assess biological activity and toxicity?
Methodological Answer:
- Cardiotoxicity screening : Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to monitor action potential prolongation (hERG channel inhibition risk) .
- Permeability assays : Perform Caco-2 cell monolayer studies with LC-MS quantification to evaluate intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
